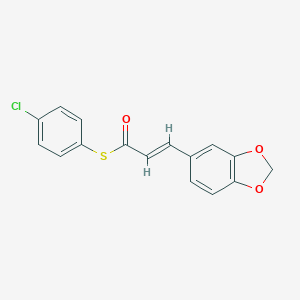
S-(4-clorofenil) (E)-3-(1,3-benzodioxol-5-il)prop-2-enatioato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate: is an organic compound that features a combination of a chlorophenyl group and a benzodioxolyl group linked by a prop-2-enethioate moiety
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: The compound can serve as a building block in the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug development:
Industry
Material science: The compound can be used in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate typically involves the following steps:
Formation of the Prop-2-enethioate Moiety: This can be achieved through the reaction of a suitable thiol with an appropriate alkene under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the prop-2-enethioate intermediate.
Incorporation of the Benzodioxolyl Group: The benzodioxolyl group can be added through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate may involve:
Large-scale reactors: to handle the exothermic nature of the reactions.
Continuous flow processes: to ensure consistent product quality and yield.
Advanced purification techniques: such as chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the prop-2-enethioate moiety, converting it to a single bond.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Sulfoxides and sulfones: from oxidation.
Hydrogenated derivatives: from reduction.
Functionalized aromatic compounds: from substitution reactions.
Mecanismo De Acción
The mechanism by which S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate exerts its effects involves:
Molecular targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate analogs: Compounds with similar structures but different substituents.
Other thioesters: Compounds with a thioester functional group but different aromatic groups.
Uniqueness
Structural uniqueness: The combination of a chlorophenyl group and a benzodioxolyl group linked by a prop-2-enethioate moiety is unique and not commonly found in other compounds.
Functional properties: The specific arrangement of functional groups imparts unique chemical and biological properties to the compound.
Propiedades
IUPAC Name |
S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3S/c17-12-3-5-13(6-4-12)21-16(18)8-2-11-1-7-14-15(9-11)20-10-19-14/h1-9H,10H2/b8-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMLUUXZYIXGOJ-KRXBUXKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)SC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)SC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
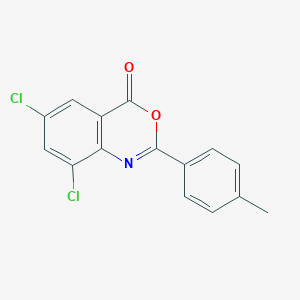
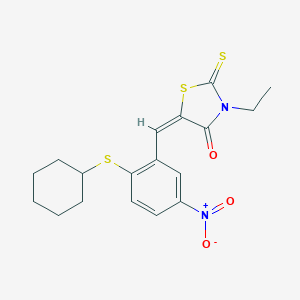
![2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B371292.png)
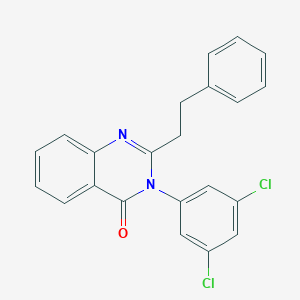
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B371296.png)
![[({[(3-Chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]acetic acid](/img/structure/B371298.png)
![Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B371299.png)
![N-(3-Chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371301.png)
![N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371302.png)
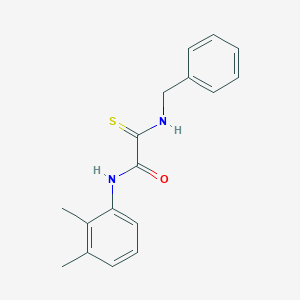
![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione](/img/structure/B371305.png)
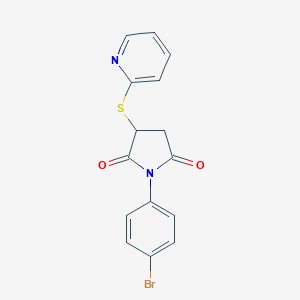
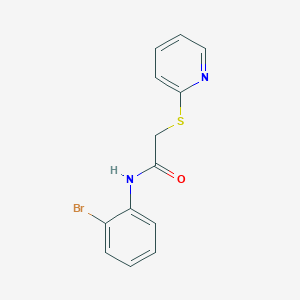
![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)
